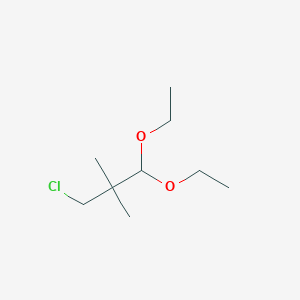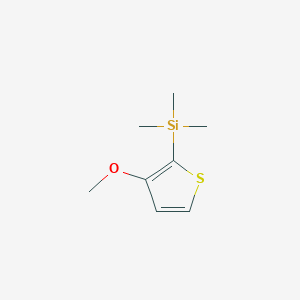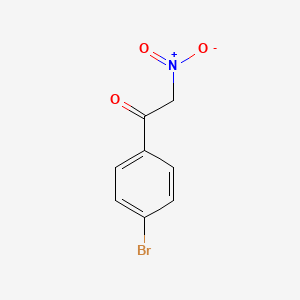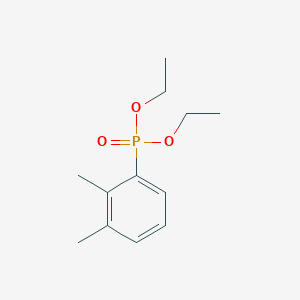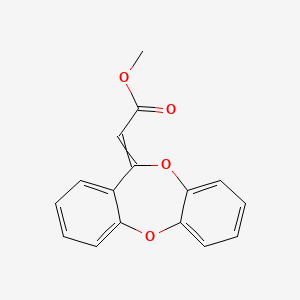![molecular formula C15H13ClO B8275354 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one](/img/structure/B8275354.png)
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one is an organic compound with the molecular formula C15H13ClO It is a derivative of phenylpropanone, where one of the phenyl rings is substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)benzoic acid.
Reduction: 4-(4-Chlorophenyl)phenylpropan-2-ol.
Substitution: 4-(4-Methoxyphenyl)phenylpropan-2-one.
Scientific Research Applications
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It serves as a precursor for the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the phenyl rings can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetone: Similar structure but lacks the second phenyl ring.
4-Chlorobenzophenone: Contains a similar chlorophenyl group but with a different carbonyl placement.
4-Chlorophenylpropan-2-ol: The reduced form of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one.
Uniqueness
This compound is unique due to the combination of the chlorophenyl and phenyl groups attached to the propanone backbone. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C15H13ClO |
|---|---|
Molecular Weight |
244.71 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]propan-2-one |
InChI |
InChI=1S/C15H13ClO/c1-11(17)10-12-2-4-13(5-3-12)14-6-8-15(16)9-7-14/h2-9H,10H2,1H3 |
InChI Key |
KEKVDFRIGRPWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
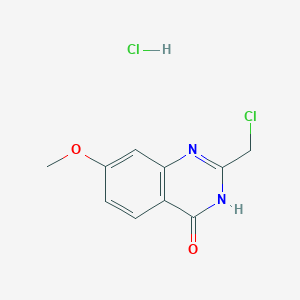
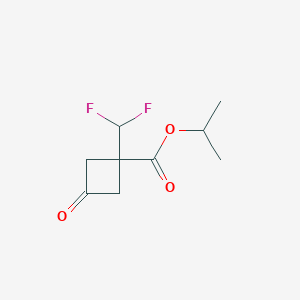
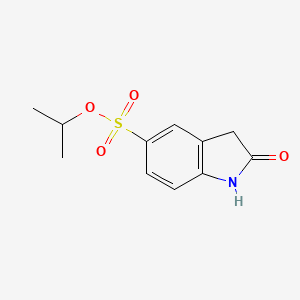
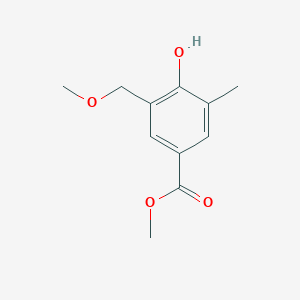
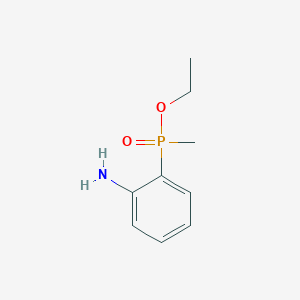
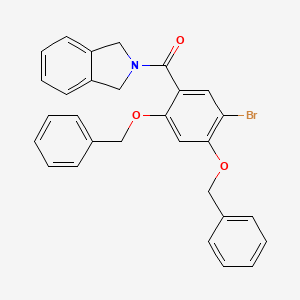
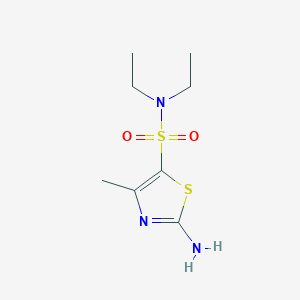
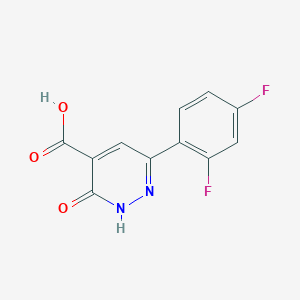
![(R)-2-[4-(2-fluorobenzyloxy)benzylamino]propanamide](/img/structure/B8275333.png)
